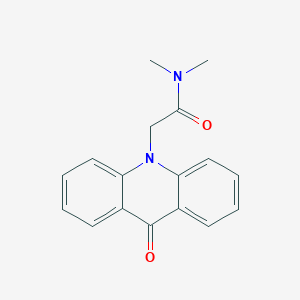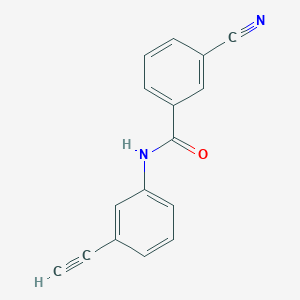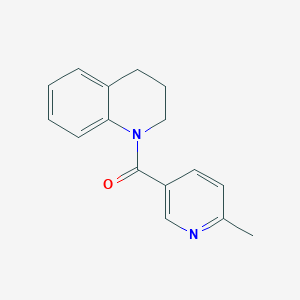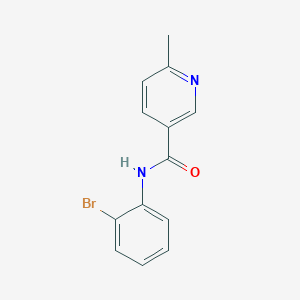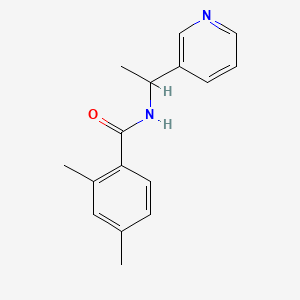
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anticancer agent. DMXAA was first identified in the 1990s as a compound with potent antitumor activity in preclinical studies. Since then, a number of studies have been conducted to investigate the mechanism of action, biochemical and physiological effects, and potential clinical applications of DMXAA.
Mécanisme D'action
The exact mechanism of action of N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has been shown to activate the production of cytokines and chemokines, which can attract immune cells to the site of the tumor. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has been shown to have anti-inflammatory effects, and to modulate the expression of genes involved in immune function and cell signaling. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to have a vasodilatory effect, which can increase blood flow to the tumor and enhance the delivery of chemotherapy agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide as an anticancer agent is its potent antitumor activity against a range of cancer cell lines. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to have synergistic effects with other chemotherapy agents, making it a promising candidate for combination therapy. However, there are also limitations to the use of N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide in lab experiments. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has been shown to have variable effects in different animal models, and its mechanism of action is not fully understood.
Orientations Futures
There are a number of future directions for research on N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide. One area of focus is the development of combination therapies that incorporate N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide with other chemotherapy agents. Another area of focus is the identification of biomarkers that can predict the response of tumors to N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide. Additionally, there is ongoing research into the mechanism of action of N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide, with the goal of developing more effective and targeted therapies for cancer.
Méthodes De Synthèse
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of 2,3-dimethylaniline with 2-bromo-6-methylpyridine-3-carboxylic acid, followed by cyclization to form N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has potent antitumor activity against a range of cancer cell lines, including lung, breast, colon, and prostate cancer. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to have synergistic effects with other chemotherapy agents, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-5-4-6-14(12(10)3)17-15(18)13-8-7-11(2)16-9-13/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKZAUIEJZKBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino}ethanol](/img/structure/B7457739.png)
